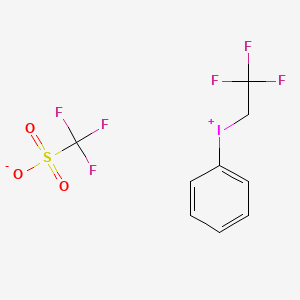
(2,2,2-Trifluoroethyl)(phenyl)iodonium triflate
Cat. No. B8379867
M. Wt: 436.11 g/mol
InChI Key: ACHFFRRBDMZLIW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04873027
Procedure details


250 mg (0.573 mmol) of (2,2,2-trifluoroethyl)phenyliodonium trifluoromethanesulfonate, 107 mg (1.15 mmol) of aniline and 5 ml of methylene chloride were reacted and worked up in the same manner as described in Reference Example 4 to obtain 91.1 mg of N-(2,2,2-trifluoroethyl)aniline as an oily substance. Yield, 92%.
Quantity
250 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S([O-])(=O)=O.[F:9][C:10]([F:20])([F:19])[CH2:11][I+]C1C=CC=CC=1.[NH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(Cl)Cl>[F:9][C:10]([F:20])([F:19])[CH2:11][NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.FC(C[I+]C1=CC=CC=C1)(F)F
|
|
Name
|
|
|
Quantity
|
107 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(CNC1=CC=CC=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 91.1 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
